REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1.[CH3:12][C:13]1[C:14](Cl)=[N:15][C:16]([Cl:20])=[N:17][C:18]=1[CH3:19]>>[CH3:12][C:13]1[C:14]([N:3]2[CH2:4][CH2:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:2]2[CH3:1])=[N:15][C:16]([Cl:20])=[N:17][C:18]=1[CH3:19]
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Name
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|
Quantity
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3.9 g
|
Type
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reactant
|
Smiles
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CC1NCCC2=CC=CC=C12
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Name
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|
Quantity
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4.3 g
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Type
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reactant
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Smiles
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CC=1C(=NC(=NC1C)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC=1C(=NC(=NC1C)Cl)N1C(C2=CC=CC=C2CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.17 g | |
YIELD: PERCENTYIELD | 60.4% | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |